2,2,4-Trimethyl-1,3-pentanediol dibenzoate

Description

Significance of Acyclic Dibenzoate Esters in Industrial Chemistry and Material Science

Acyclic dibenzoate esters are a crucial class of compounds in industrial chemistry, primarily serving as plasticizers. google.com These additives are essential for modifying the physical properties of polymers, particularly in converting hard, brittle resins like poly (vinyl chloride) (PVC) into flexible materials. google.com The utility of these esters extends to numerous applications, including adhesives, paints, and cosmetic products such as nail polishes, where they act as softeners. ferwer.com

The primary function of a plasticizer is to increase the elasticity and workability of a material. ferwer.com In applications such as vinyl flooring and wall coverings, dibenzoate esters are valued for imparting stain resistance in addition to flexibility. google.com Their effectiveness is determined by several factors, including compatibility with the resin, thermal stability during processing, and permanence, which is the resistance to being removed from the polymer through volatilization or extraction. google.com The molecular structure of acyclic dibenzoate esters allows them to be effectively integrated into polymer matrices, leading to improved performance characteristics in a wide array of consumer and industrial products. ferwer.com

Historical Context of 2,2,4-Trimethyl-1,3-pentanediol (B51712) Dibenzoate Research and Development

The development of 2,2,4-trimethyl-1,3-pentanediol dibenzoate is rooted in the broader search for efficient and stable plasticizers for thermoplastic resins. Patent literature indicates its recognized utility as an effective plasticizer for polymers, especially in poly (vinyl chloride)-based compositions for applications like floor coverings. google.com

Research has focused on various synthesis methods for this compound. One established method is the transesterification of 2,2,4-trimethyl-1,3-pentanediol with methyl benzoate (B1203000). prepchem.com Another approach involves the benzoylation of 2,2,4-trimethyl-1,3-pentanediol using benzoyl chloride in the presence of a tertiary amine like pyridine (B92270) to act as an acid scavenger. google.com These synthesis pathways were developed to produce high yields of the diester, which was found to be a particularly useful and effective stain-resistant plasticizer. google.com The exploration of its synthesis was also linked to finding valuable applications for chemical byproducts from other industrial processes. google.com For instance, research has explored the conversion of 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct from the production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, into the more commercially valuable diisobutyrate ester, a related compound. google.com

Structural Characteristics and Nomenclature within Ester Chemistry

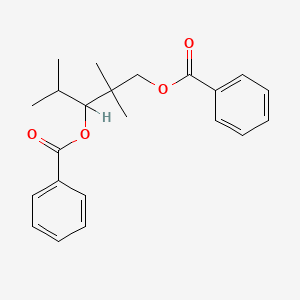

This compound is classified chemically as a benzoic acid ester. contaminantdb.ca Its structure consists of a central 2,2,4-trimethyl-1,3-pentanediol core, which is an eight-carbon diol (a type of alcohol with two hydroxyl groups), esterified with two molecules of benzoic acid. google.comcontaminantdb.ca This reaction forms ester linkages at the 1 and 3 positions of the pentanediol (B8720305) backbone.

The systematic IUPAC name for this compound is 2,2,4-trimethyl-1,3-pentanediyl dibenzoate. chemspider.com It is also referred to by several other names, including 1,3-Pentanediol, 2,2,4-trimethyl-, dibenzoate. chemspider.com The chemical structure results in a high molecular weight compound that is a liquid at room temperature. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 354.44 g/mol |

| Boiling Point | 225-227 °C at 55 mmHg chemicalbook.com |

| Density | 1.075 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.532 chemicalbook.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 68052-23-3 chemspider.com |

| EC Number | 268-316-3 |

| IUPAC Name | 2,2,4-trimethyl-1,3-pentanediyl dibenzoate chemspider.com |

| Molecular Formula | C22H26O4 chemspider.comchemicalbook.com |

| InChI Key | FTSXVYQZLNPTCM-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-benzoyloxy-2,2,4-trimethylpentyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-16(2)19(26-21(24)18-13-9-6-10-14-18)22(3,4)15-25-20(23)17-11-7-5-8-12-17/h5-14,16,19H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSXVYQZLNPTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041242 | |

| Record name | 2,2,4-Trimethylpentane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Pentanediol, 2,2,4-trimethyl-, 1,3-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68052-23-3 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68052-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylpentanediyl dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Pentanediol, 2,2,4-trimethyl-, 1,3-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethylpentane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentane-1,3-diyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPENTANEDIYL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8PB83G67A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,2,4 Trimethyl 1,3 Pentanediol Dibenzoate

Esterification Routes to Dibenzoate Synthesis

The formation of 2,2,4-Trimethyl-1,3-pentanediol (B51712) Dibenzoate is achieved through the esterification of the 2,2,4-trimethyl-1,3-pentanediol (TMPD) backbone. The primary methods involve reacting the diol with a benzoic acid derivative. The synthesis of the TMPD diol precursor is a crucial first step, with established industrial pathways including aldol (B89426) condensation followed by hydrogenation.

Transesterification Processes utilizing Methyl Benzoate (B1203000) as a Precursor

One effective method for synthesizing 2,2,4-trimethyl-1,3-pentanediol dibenzoate is through the transesterification of 2,2,4-trimethyl-1,3-pentanediol with methyl benzoate. researchgate.net This process involves reacting the diol with two equivalents of methyl benzoate, typically in the presence of a catalyst, to yield the desired dibenzoate and methanol (B129727) as a byproduct. chemicalpapers.com Basic catalysts are often employed to facilitate this reaction. chemicalpapers.com The reaction equilibrium is driven towards the product side by removing the methanol as it forms. chemicalpapers.com

Reaction of Isobutyryl Chloride with Ethyl Isobutyrate in Diol Precursor Synthesis

The diol precursor, 2,2,4-trimethyl-1,3-pentanediol, can be prepared through a pathway involving the reaction of isobutyryl chloride with ethyl isobutyrate. google.com Isobutyryl chloride is a reactive acyl chloride that can participate in condensation reactions. mdpi.com In a related acylation process, isobutyryl chloride is reacted with ethyl isobutyrate to form ethyl isobutyrylisobutyrate, demonstrating the reactivity of these precursors. nih.gov This type of condensation is a known method for forming carbon-carbon bonds and creating more complex molecular structures necessary for the diol backbone.

Aldol Condensation Followed by Hydrogenation for Diol Precursor Synthesis

A primary industrial method for producing the 2,2,4-trimethyl-1,3-pentanediol (TMPD) precursor is a two-step process starting from isobutyraldehyde (B47883). researchgate.net The first step is a base-catalyzed self-aldol condensation of isobutyraldehyde. chemicalpapers.com This reaction forms the C8 intermediate 3-hydroxy-2,2,4-trimethylpentanal.

The second step involves the catalytic hydrogenation of this aldol intermediate. researchgate.net The aldehyde group of 3-hydroxy-2,2,4-trimethylpentanal is selectively reduced to a primary alcohol, yielding the final diol, 2,2,4-trimethyl-1,3-pentanediol. researchgate.net Catalysts such as palladium on carbon (Pd/C) are used for this transformation. researchgate.net This sequential process of aldol condensation followed by hydrogenation is a well-established route for synthesizing the diol required for the ultimate production of its dibenzoate ester. researchgate.netresearchgate.net

Catalysis in Dibenzoate Esterification

Catalysts are fundamental in the synthesis of this compound, influencing reaction rates, yields, and the purity of the final product. Both basic and acidic systems can be used, with catalyst choice impacting the efficiency and selectivity of the esterification process.

Role of Basic Catalytic Systems in High Yield Synthesis

Basic catalysts play a significant role in the synthesis of both the dibenzoate itself and its precursors. In the transesterification reaction with methyl benzoate, basic catalysts are used to achieve the formation of the dibenzoate ester. chemicalpapers.com However, the choice of catalyst is critical; for instance, a synthesis using a sodium hydroxide (B78521) catalyst resulted in a modest yield of 64%. chemicalpapers.com

In the synthesis of the precursor, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, from isobutyraldehyde, various basic catalysts have been investigated to optimize yield and selectivity. researchgate.net Studies have examined catalysts such as sodium hydroxide, calcium hydroxide, and sodium methoxide. researchgate.net Optimal conditions for the synthesis of the monoisobutyrate using sodium hydroxide as the catalyst were found to be a 2% catalyst dosage at a reaction temperature of 50°C for 4 hours, achieving an isobutyraldehyde conversion of 93.10%.

Table 1: Performance of Basic Catalysts in Isobutyraldehyde Condensation This table presents data on the effectiveness of different basic catalysts in the aldol condensation of isobutyraldehyde to form the precursor 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.

| Catalyst | Temperature (°C) | Reaction Time (hours) | Isobutyraldehyde Conversion Rate (%) | Source |

|---|---|---|---|---|

| NaOH | 40 | 5 | 62.1 | researchgate.net |

| Ca(OH)₂ | 80 | 3 | 63.6 | researchgate.net |

| Na₂O | 60 | 2 | 67.3 | researchgate.net |

| NaOH (Optimal) | 50 | 4 | 93.10 |

Investigation of Catalyst Efficiency and Selectivity

The choice of catalyst metal and its ligands can significantly impact reaction outcomes in esterification processes. While not specific to this exact dibenzoate, studies on the synthesis of other polyesters, such as poly(ethylene vanillate), demonstrate the varying efficiencies of different catalysts. Titanium-based catalysts, for example, have shown greater catalytic activity in esterification steps compared to other metals like antimony. This highlights the general principle that catalyst selection is a critical parameter for process optimization.

Table 2: Comparative Efficiency of Esterification Catalysts in a Model System This table shows the comparative performance of different metal-based catalysts in the esterification step for the synthesis of poly(ethylene vanillate), illustrating the concept of catalyst efficiency.

| Catalyst | Reaction Time (min) | Carboxylic Group Conversion (%) | Source |

|---|---|---|---|

| Titanium Butoxide (TBT) | 240 | ~85 | |

| Titanium Isopropoxide (TIS) | 240 | ~82 | |

| Antimony Trioxide (Sb₂O₃) | 240 | ~73 |

Applications in Advanced Material Science and Polymer Technology

Performance as a Plasticizer in Polymer Systems

As a plasticizer, 2,2,4-trimethyl-1,3-pentanediol (B51712) dibenzoate is particularly effective for vinyl resins, such as the homopolymers and copolymers of vinyl chloride (PVC). google.com Many polymers, including PVC, are inherently hard and rigid materials. The incorporation of a plasticizer is essential to lower processing temperatures and impart flexibility, making them suitable for a wide range of commercial products. google.com This compound is valued for its ability to improve compatibility within PVC formulations and enhance the final product's durability. 2017erp.com

The process of plasticizing PVC involves the insertion of the plasticizer molecules between the long-chain polymer molecules. This process can be understood through several distinct stages, starting with the initial mixing and adsorption of the plasticizer onto the PVC resin particles. kinampark.comspecialchem.com Subsequently, the plasticizer penetrates and swells the resin particles. kinampark.comspecialchem.com

The core of the plasticization mechanism lies in the interaction between the polar groups of the plasticizer and the polar sites on the polymer. In the case of 2,2,4-trimethyl-1,3-pentanediol dibenzoate, its polar ester groups are drawn to the polar C-Cl bonds of the PVC chains. kinampark.com This interaction disrupts the strong, rigid intermolecular forces (dipole-dipole interactions) between adjacent PVC chains, freeing them from each other. kinampark.com This separation increases the "free volume" within the polymer matrix, allowing the polymer chains to slide past one another more easily, which manifests as increased flexibility. Finally, the polymer structure is re-established upon cooling, with the plasticizer molecules fully integrated and retained within the matrix. kinampark.comspecialchem.com

A primary and fundamental effect of a plasticizer is the reduction of the polymer's glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. By embedding themselves between the polymer chains and reducing the intermolecular forces, molecules of this compound increase the mobility of the polymer chains. kinampark.com This increased mobility means that less thermal energy is required for the chains to move, resulting in a significant lowering of the Tg. aps.orgaps.org When the polymer's Tg is reduced to below its service temperature, the material behaves as a flexible substance.

The reduction of the glass transition temperature directly translates to an enhancement of the polymer's flexibility and softness. google.com For a material to be flexible at room temperature, its Tg must be below this point. This compound is used specifically to impart this flexibility to otherwise rigid resins. lookchem.comgoogle.com This added flexibility improves the durability of the final product, as the material can bend and absorb physical stress without fracturing, thereby extending its service life. lookchem.com2017erp.com

This compound contributes to the heat and chemical resistance of polymer systems. lookchem.com Its high molecular weight (354.44 g/mol ) and high boiling point result in low volatility, which means it is less likely to evaporate from the polymer matrix at elevated temperatures, a key aspect of permanence. lookchem.comgoogle.comsigmaaldrich.com This thermal stability is crucial during both high-temperature processing and for the end-use performance of the product. google.com Furthermore, as part of the dibenzoate class of plasticizers, it offers superior resistance to extraction by various solvents, including oils and soapy water, which enhances the chemical resistance and longevity of the plasticized article. 2017erp.comadhesivesmag.com

In plastisol applications, which involve suspensions of PVC resin particles in a liquid plasticizer, this compound offers significant processing advantages. Dibenzoates are known as high-solvating plasticizers, which can lower the temperatures required for processing and shorten fusion times. adhesivesmag.com This compound helps create plastisols that exhibit good viscosity stability during storage. google.com As a high-solubility plasticizer, it can be blended with other types to fine-tune the gelation temperature, which is critical for achieving optimal cure characteristics in processes like spread coating and molding. google.com The use of related compounds as viscosity control agents in plastisols underscores the value of this chemical family in ensuring low initial viscosity for stable and easy processing. atamanchemicals.com

The selection of a plasticizer is a critical decision in polymer formulation, balancing performance, cost, and regulatory considerations. This compound is often evaluated against traditional phthalate (B1215562) plasticizers and other non-phthalate alternatives. 2017erp.comadhesivesmag.com Phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), were historically the industry standard but have faced scrutiny over health concerns. adhesivesmag.com Dibenzoates are considered a safer, eco-friendly alternative with a long history of reliable performance. 2017erp.comadhesivesmag.com

Compared to phthalates, dibenzoates are highly solvating plasticizers that can lower processing energy requirements. adhesivesmag.com They also demonstrate strong resistance to extraction by certain solvents. adhesivesmag.com In the broader non-phthalate category, alternatives include cyclohexanoates like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), citrates, and adipates. google.comuml.edu While newer alternatives exist, dibenzoates are noted for their proven track record. adhesivesmag.com In some applications, this compound is used in combination with other non-phthalates, such as DINCH, to create optimized blends that balance properties like solubility and viscosity for specific plastisol applications. google.com

Interactive Data Table: Comparative Properties of Plasticizers

| Property | This compound | DEHP (Phthalate) | DINCH (Non-Phthalate) | ATBC (Non-Phthalate) |

| Type | Dibenzoate Ester | Phthalate Ester | Cyclohexanoate Ester | Citrate Ester |

| Molecular Weight ( g/mol ) | 354.44 sigmaaldrich.com | 390.56 | 424.7 | 402.5 |

| Solvating Power | High adhesivesmag.comresearchgate.net | High | Low google.com | High |

| Key Features | Good processability, stain resistance, durable. google.com | General-purpose standard, good efficiency. kinampark.comspecialchem.com | Good toxicological profile, low migration. adhesivesmag.com | Good for food contact, biodegradable. mst.dk |

| Volatility | Low lookchem.com | Standard | Low | Higher than DEHP mst.dk |

| Low Temp. Flexibility | Good 2017erp.com | Standard | Good | Good |

Comparative Analysis with Phthalate and Non-Phthalate Plasticizers.

Evaluation of Plasticizing Efficiency

This compound functions as an effective plasticizer, a substance added to a material to increase its flexibility and durability. Plasticizers are essential for polymers like polyvinyl chloride (PVC), which are inherently hard and brittle in their natural state. The addition of a plasticizer lowers the processing temperature and imparts softness to the final product.

The efficiency of a plasticizer is determined by its ability to be compatible with the polymer, remain stable during processing and use, and resist leaching or volatilization. Diesters of diols and monocarboxylic acids, the category to which this compound belongs, have been identified as particularly useful and effective plasticizers for thermoplastic resins. Its performance is often evaluated based on the physical properties it imparts to the polymer, such as flexibility and resistance to staining, providing performance equivalent to more common plasticizers.

Table 1: Factors Contributing to Plasticizing Efficiency

| Property | Description | Relevance to this compound |

|---|---|---|

| Chemical Structure | Diester of a diol and benzoic acid. | This structure is known to be effective for plasticizing polymers. |

| Compatibility | Ability to integrate seamlessly into the polymer matrix. | Demonstrates high compatibility with resins like PVC. |

| Permanence | Resistance to migration, volatilization, and extraction. | The compound's high boiling point and low volatility ensure it remains within the polymer matrix for long-lasting performance. |

| Thermal Stability | Resistance to degradation at processing and end-use temperatures. | Crucial for maintaining the integrity of the plasticized product over its lifespan. |

Compatibility with Diverse Polymer Matrices

A key attribute of an effective plasticizer is its compatibility with the host polymer. This compound and its related esters are noted for their utility as plasticizers for a range of thermoplastic resins and synthetic rubbers.

They are particularly effective and widely used as plasticizers for vinyl resins, which include homopolymers and copolymers of vinyl chloride (PVC). The molecular structure allows it to integrate effectively within the PVC matrix, leading to a stable and homogeneously plasticized composition. This compatibility is crucial for applications such as flooring and wall coverings, where durability and aesthetic stability are paramount.

Role as a Coalescing Agent in Coatings and Paints

In the coatings industry, this compound serves as a coalescing agent, an essential additive in water-based latex paints and coatings. Coalescents play a critical role in the film-forming process of latex paints, ensuring that the dispersed polymer particles fuse together properly to form a continuous, uniform, and durable film.

Mechanisms of Film Formation Enhancement in Water-Based Systems

The formation of a solid film from a water-based latex dispersion is a complex process that occurs in three main stages:

Evaporation and Packing: As water evaporates from the applied paint, the latex polymer particles are forced into close contact with one another.

Deformation: Capillary action from the remaining water deforms the particles, creating a transparent but potentially brittle film.

Coalescence: The polymer chains from adjacent particles interdiffuse, creating a homogeneous and mechanically strong film.

This final, crucial stage of coalescence can only occur if the polymer particles are soft enough to fuse. A coalescing agent like this compound acts as a temporary plasticizer for the latex particles. It is preferentially absorbed by the polymer particles, lowering their glass transition temperature (Tg) and allowing them to merge and form a cohesive film at ambient temperatures. Its low water

Other Specialized Industrial Applications

Viscosity Control in Rotomolding and Rotocasting Operations

In the context of plastisol formulations, this compound serves as a high-solubility parameter plasticizer. It can be blended with other plasticizers to achieve a desired gelation temperature and viscosity stability. For instance, in certain phthalate-free plastisol compositions, this dibenzoate is used to optimize the trade-off between viscosity storage stability and good "flash" cure characteristics. The "flash" cure refers to the rapid transition of the plastisol from a liquid to a solid (gel) state upon heating.

Research detailed in patent literature for plastisol compositions demonstrates that the ratio of this compound to other plasticizers can be adjusted to control the gelation temperature within a specific range, typically between 79°C and 89°C. This control over the gelation temperature is crucial for ensuring that the plastisol remains fluid long enough to evenly coat the mold surface during the initial stages of heating in a rotomolding cycle, and then cures efficiently. Maintaining a stable viscosity during storage is another key advantage, preventing the plastisol from thickening over time and ensuring consistent processing performance.

The ability of this compound to modify the rheological properties of plastisols, particularly in controlling the gelation point and ensuring viscosity stability, underscores its potential as a valuable component in rotational molding and casting operations where precise viscosity control is paramount for producing high-quality, defect-free parts.

| Property | Value | Significance in Rotomolding/Rotocasting |

| Boiling Point | 225-227 °C at 55 mm Hg | High boiling point contributes to low volatility during the heating cycle of the molding process. |

| Density | 1.075 g/mL at 25 °C | Influences the overall density of the plastisol formulation. |

| Refractive Index | n20/D 1.532 | Useful for quality control and characterization of the raw material. |

Data sourced from various chemical suppliers.

Applications in Inks and Urethane (B1682113) Elastomers

This compound is recognized as a plasticizer and solvent in the broader category of coatings, adhesives, and sealants. evitachem.com Its low volatility and high boiling point make it a stable and durable additive in various polymer systems. evitachem.com However, its specific applications in printing inks and urethane elastomers are not as extensively documented in scientific and technical literature as some of its chemical relatives, such as its diisobutyrate counterpart.

In the realm of coatings, where printing inks represent a specialized sub-category, the primary function of a plasticizer like this compound is to increase the flexibility and durability of the dried ink film. This prevents cracking and improves adhesion to the substrate. Its good compatibility with a range of polymers makes it a candidate for use in various ink formulations.

For urethane elastomers, plasticizers are incorporated to modify physical properties such as hardness, flexibility, and elongation. They can also reduce the viscosity of the urethane system before curing, which can be beneficial for processing. While 2,2,4-trimethyl-1,3-pentanediol, the precursor to the dibenzoate, is used in the synthesis of polyesters and polyols for elastomers, the direct application of the dibenzoate ester as a plasticizer in finished urethane elastomers is not a primary, well-documented use. nih.gov

Environmental Fate and Degradation Mechanisms of 2,2,4 Trimethyl 1,3 Pentanediol Dibenzoate

Hydrolytic Degradation Pathways in Aqueous Environments

The structure of 2,2,4-trimethyl-1,3-pentanediol (B51712) dibenzoate, being a diester, is susceptible to hydrolysis, which is the cleavage of its ester bonds by reaction with water. While the parent glycol, 2,2,4-trimethyl-1,3-pentanediol, is generally resistant to aqueous environmental hydrolysis, the ester linkages are points of reactivity nih.gov.

Hydrolysis represents a primary and critical step in the degradation of this compound, particularly in biotic systems. The process occurs in a stepwise manner, initially cleaving one of the two ester bonds. This first step yields 2,2,4-trimethyl-1,3-pentanediol monobenzoate and benzoic acid. Subsequently, the second ester bond in the monobenzoate intermediate can also be hydrolyzed, releasing the core diol, 2,2,4-trimethyl-1,3-pentanediol, and another molecule of benzoic acid. Studies on analogous plasticizers like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) also indicate that hydrolysis is a rapid metabolic process researchgate.net. While abiotic hydrolysis in neutral pH waters may be slow, it is a confirmed initial step in the biodegradation pathway facilitated by microbial enzymes researchgate.net.

Step 1: 2,2,4-Trimethyl-1,3-pentanediol dibenzoate + H₂O → 2,2,4-Trimethyl-1,3-pentanediol monobenzoate + Benzoic Acid

Step 2: 2,2,4-Trimethyl-1,3-pentanediol monobenzoate + H₂O → 2,2,4-Trimethyl-1,3-pentanediol + Benzoic Acid

Atmospheric Degradation Processes

Once volatilized into the atmosphere, this compound is subject to degradation by photochemical processes.

The principal removal mechanism for most organic compounds in the troposphere is the reaction with photochemically-produced hydroxyl (•OH) radicals. For this compound, this reaction can proceed through two main pathways: hydrogen abstraction from the alkyl backbone and •OH radical addition to the aromatic (benzoate) rings rsc.org.

Based on estimations for the parent alcohol, 2,2,4-trimethyl-1,3-pentanediol, the vapor-phase reaction with hydroxyl radicals is relatively rapid. The estimated rate constant for the parent diol is 1.72 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 22 hours, assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals per cm³ nih.gov. The presence of benzoate (B1203000) groups may alter this rate, but it indicates that degradation via this pathway is a significant environmental fate process. The reaction with the benzoate portion is expected to proceed via addition, a common pathway for aromatic compounds rsc.org.

Table 1: Estimated Atmospheric Degradation Data

| Compound | Process | Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-Life |

|---|

Direct photolysis occurs when a chemical absorbs solar radiation of sufficient energy to break its chemical bonds. The benzoate groups in this compound contain chromophores that absorb ultraviolet (UV) light researchgate.net. This absorption can lead to the molecule entering an excited state, potentially resulting in its degradation.

Research has shown that benzoate esters can act as photosensitizers, absorbing light and initiating photochemical reactions nih.govuni-regensburg.de. This indicates that they are not resistant to photolysis. In the environment, this process can occur through direct absorption of photons or via indirect photolysis, where other atmospheric components (photosensitizers) absorb light and produce reactive species that then degrade the compound nih.gov. Therefore, it is unlikely that this compound is resistant to photolysis; rather, it is expected to undergo photodegradation when exposed to sunlight in the atmosphere.

Biotic Transformation and Biodegradation Studies

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial degradation pathway in soil and water.

The bacterial genus Rhodococcus is well-known for its remarkable ability to metabolize a wide range of hydrophobic and xenobiotic compounds, including plasticizers researchgate.net. Studies have specifically implicated Rhodococcus rhodocrous in the degradation of dibenzoate plasticizers researchgate.net.

The biodegradation mechanism initiated by R. rhodochrous mirrors the chemical hydrolysis pathway. The first and rate-determining step is the enzymatic hydrolysis of one of the ester bonds, which releases benzoic acid and the corresponding monobenzoate researchgate.net. This is followed by the hydrolysis of the second ester bond. For effective degradation of many plasticizers, including phthalates and dibenzoates, R. rhodochrous often requires the presence of a co-substrate, such as hexadecane, which stimulates the production of the necessary degradative enzymes researchgate.netnih.gov. While the degradation of the parent dibenzoate can be efficient, the subsequent breakdown of the benzoate metabolites can sometimes be a slower process researchgate.net.

The biodegradation of this compound proceeds through the formation of several key intermediates. As established, the initial enzymatic attack by organisms like Rhodococcus rhodochrous is the hydrolysis of the ester linkages researchgate.net.

This process results in the following primary metabolites:

2,2,4-Trimethyl-1,3-pentanediol monobenzoate

Benzoic acid

2,2,4-Trimethyl-1,3-pentanediol (TMPD)

Further metabolism of these intermediates occurs. Benzoic acid is a common metabolite that can be channeled into central metabolic routes like the β-ketoadipate pathway and be completely mineralized acs.org. The fate of the diol portion has been elucidated through studies on the structurally similar compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. In animal studies, major urinary metabolites were identified as the parent diol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) , indicating that the diol undergoes further oxidation nih.govresearchgate.net.

Table 2: Identified and Expected Metabolites of this compound Degradation

| Initial Compound | Degradation Process | Key Intermediates / Metabolites |

|---|---|---|

| This compound | Hydrolysis / Biodegradation | 2,2,4-Trimethyl-1,3-pentanediol monobenzoate |

| Benzoic acid | ||

| 2,2,4-Trimethyl-1,3-pentanediol (TMPD) |

Identification of Biodegradation Metabolites.

2,2,4-Trimethyl-1,3-pentanediol (TMPD)

Following administration of TMPD esters to animals, the initial and primary metabolite identified is 2,2,4-trimethyl-1,3-pentanediol (TMPD). nih.govresearchgate.net This occurs through the enzymatic cleavage of the two benzoate ester linkages. Animal studies on the related diisobutyrate compound (TMPD-DIB) confirm that it is rapidly absorbed, metabolized, and eliminated, with the parent glycol, TMPD, being a major metabolite found in urine. nih.gov TMPD itself is a diol with two hydroxyl groups, making it more water-soluble than the parent dibenzoate ester and susceptible to further metabolic reactions. brainly.comnih.gov

2,2,4-Trimethyl-3-hydroxyvaleric Acid and its Conjugates

A further significant metabolite identified in animal studies is 2,2,4-trimethyl-3-hydroxyvaleric acid (HTMV). nih.govresearchgate.net The formation of HTMV from TMPD occurs via an oxidative pathway. europa.eu In studies with male Sprague-Dawley rats administered TMPD-DIB, HTMV was a major urinary metabolite alongside TMPD. nih.gov The amount of HTMV excreted in urine was found to be proportional to the absorbed dose of the parent ester, accounting for approximately 4-5% of the initial dose at lower concentrations. nih.gov This indicates that oxidation is a consistent and significant, though not the sole, metabolic route for the TMPD diol intermediate. nih.goveuropa.eu

Glucuronide and Sulfate (B86663) Conjugates

Metabolism of TMPD-DIB is predominantly characterized by conjugation reactions, specifically O-glucuronidation. europa.eu After the initial hydrolysis to TMPD and subsequent oxidation to metabolites like HTMV, these intermediates undergo Phase II metabolism. This involves conjugation with glucuronic acid and sulfate to form more water-soluble compounds that are readily excreted from the body. europa.eu Characterization of urinary radioactivity in rats dosed with radiolabeled TMPD-DIB revealed that most of the radioactivity was in the form of TMPD and its glucuronide and sulfate conjugates, as well as conjugates of the oxidation product, 2,2,4-trimethyl-3-hydroxyvaleric acid.

Toxicokinetic Insights from Animal Metabolism Studies

Animal studies provide crucial insights into the metabolic pathways of TMPD esters. The metabolic process is a multi-step detoxification sequence initiated by esterase-mediated hydrolysis and followed by oxidative reactions.

Esterase Hydrolysis Mechanisms

The first and rate-determining step in the metabolism of this compound is the hydrolysis of its ester bonds. This reaction is catalyzed by various non-specific esterase enzymes present in the body, which act on the ester linkages to release benzoic acid and the core diol, TMPD. cdnsciencepub.comnih.gov Studies on the hydrolysis of benzoate esters indicate that enzymes such as carboxypeptidase A can catalyze this reaction. cdnsciencepub.comcdnsciencepub.com The mechanism involves the formation of a tetrahedral intermediate, and the reaction rate can be influenced by the chemical properties of the substituents on the benzoate group. nih.govnih.gov This enzymatic cleavage is an efficient process, leading to the rapid breakdown of the parent ester.

Oxidative Metabolic Pathways

Following hydrolysis to TMPD, the diol undergoes further metabolism via oxidative pathways. europa.eu One of the hydroxyl groups of TMPD is oxidized to form a carboxylic acid, resulting in the metabolite 2,2,4-trimethyl-3-hydroxyvaleric acid (HTMV). nih.govresearchgate.net This oxidation is a lesser, but important, metabolic route compared to direct conjugation of the diol. europa.eu The resulting acid, along with the parent diol, can then be conjugated for excretion.

Environmental Mobility and Distribution

The environmental movement and partitioning of this compound are dictated by its physicochemical properties. These properties suggest a tendency to associate with organic matter and low volatility.

The high octanol-water partition coefficient (LogP) indicates a strong tendency to partition into soil and sediment rather than remaining in water. Its very low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental fate process. lookchem.comlookchem.com Data for the related monoisobutyrate ester shows a biodegradation half-life of 16.5 days in an estuary environment, suggesting that, once hydrolyzed, the core TMPD structure is susceptible to biodegradation. rempec.org However, the dibenzoate itself is classified as highly hazardous to water (WGK 3), indicating potential environmental concern if released directly. sigmaaldrich.com

Physicochemical Properties for Environmental Assessment

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H26O4 | lookchem.com |

| Molecular Weight | 354.44 g/mol | chemicalbook.com |

| LogP (Octanol-Water Partition Coefficient) | 4.75 | lookchem.com |

| Vapor Pressure | 8.79E-09 mmHg at 25°C | lookchem.comlookchem.com |

| Boiling Point | 225-227 °C at 55 mmHg | chemicalbook.com |

| Density | 1.075 g/mL at 25°C | chemicalbook.com |

| Water Hazard Class (WGK Germany) | 3 (highly hazardous to water) | sigmaaldrich.com |

Metabolites of this compound

| Metabolite Name | Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| 2,2,4-Trimethyl-1,3-pentanediol | TMPD | Esterase Hydrolysis | nih.gov |

| 2,2,4-Trimethyl-3-hydroxyvaleric Acid | HTMV | Oxidation of TMPD | nih.govresearchgate.net |

| Glucuronide and Sulfate Conjugates | - | Conjugation of TMPD and HTMV | europa.eu |

Adsorption to Soil and Sediment

The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This property is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for soil and sediment organic matter, leading to reduced mobility.

Estimated Environmental Partitioning Data

| Parameter | Estimated Value | Basis of Estimation |

|---|---|---|

| LogP | 5.85 | Reported Value acs.org |

| Koc (Soil Adsorption Coefficient) | Estimated to be high | Correlation with high LogP value acs.orgresearchgate.netnih.govresearchgate.net |

Volatilization from Soil and Water Surfaces

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This is governed by the chemical's vapor pressure and its Henry's Law constant. A low Henry's Law constant indicates a lower tendency to volatilize from water.

Direct experimental data for the Henry's Law constant of this compound is not available. However, its high boiling point of 225-227 °C at 55 mm Hg suggests a low vapor pressure. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be employed to estimate the Henry's Law constant based on the chemical's structure. researchgate.netelsevier.comresearchgate.netacs.orgmdpi.com Given its chemical structure and high molecular weight, it is anticipated that this compound has a low Henry's Law constant, and therefore, a low potential for volatilization from moist soil and water surfaces.

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the accumulation of a chemical in an organism from the surrounding water. The bioconcentration factor (BCF) is a measure of this potential. A high BCF value suggests that the chemical is likely to accumulate in aquatic organisms, potentially leading to toxic effects and biomagnification through the food chain.

Experimental BCF values for this compound are not documented in the available literature. However, the BCF can be estimated from the LogP value using QSAR models. researchgate.netresearchgate.netnih.govnih.govbibalex.org With a high LogP of 5.85, it is predicted that this compound has a significant potential for bioconcentration in aquatic organisms. This is because lipophilic (fat-loving) substances, as indicated by a high LogP, tend to accumulate in the fatty tissues of organisms.

Predicted Bioconcentration Data

| Parameter | Predicted Potential | Basis of Prediction |

|---|---|---|

| Bioconcentration Factor (BCF) | High | Correlation with high LogP value researchgate.netresearchgate.netnih.govnih.govbibalex.org |

Presence in Indoor and Wastewater Environments

As a non-phthalate plasticizer, this compound is used in a variety of consumer products, which can lead to its presence in indoor environments and subsequent entry into wastewater systems.

Studies have documented the presence of various non-phthalate plasticizers in indoor dust. elsevier.comnih.govnih.govmurraystate.eduacs.org For instance, a study on indoor dust from various countries detected a range of these compounds, with total concentrations of non-phthalate plasticizers reaching up to 252 μg/g in some regions. nih.govacs.org Another study in the USA found mean concentrations of certain non-phthalate plasticizers in indoor dust ranging from 0.51 to 880 μg/g. nih.govmurraystate.edu While these studies did not specifically quantify this compound, the detection of its diisobutyrate analogue in a nationwide survey in China at a median concentration of 105 ng/g in indoor dust suggests that the dibenzoate may also be present. researchgate.net

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as the cornerstone for the analytical assessment of 2,2,4-Trimethyl-1,3-pentanediol (B51712) dibenzoate and its related compounds. Both gas and liquid chromatography systems are employed to achieve separation, identification, and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like the esters of 2,2,4-trimethyl-1,3-pentanediol. The choice of detector is critical and is tailored to the specific analytical goal, from routine quantification to sensitive biological activity studies.

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantification of organic compounds. While specific validated methods for 2,2,4-trimethyl-1,3-pentanediol dibenzoate are not extensively published, a partially validated method by the U.S. Occupational Safety and Health Administration (OSHA) for the structurally similar compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, provides a strong procedural basis. dnacih.comosha.gov This methodology is applicable due to the similar physical properties of these diesters.

The method involves collecting air samples on sorbent tubes, followed by solvent extraction and analysis by GC-FID. dnacih.comosha.gov Carbon disulfide is an effective extraction solvent, demonstrating high extraction efficiency. dnacih.comosha.gov The FID detector provides a response that is proportional to the mass of carbon in the analyte, allowing for accurate quantification when calibrated with appropriate standards. dnacih.comosha.gov The reliable quantitation limit for the diisobutyrate analogue was determined to be 1.32 µg per sample. osha.gov

Table 1: GC-FID Method Parameters for Analysis of 2,2,4-Trimethyl-1,3-pentanediol Esters (based on diisobutyrate analysis)

| Parameter | Value/Description | Source |

|---|---|---|

| Sample Collection | Glass sampling tubes packed with Chromosorb 106 | dnacih.comosha.gov |

| Extraction Solvent | Carbon disulfide | dnacih.comosha.gov |

| Extraction Efficiency | ~100.1% | dnacih.comosha.gov |

| GC Column | 60-m x 0.32-mm i.d. capillary DB-WAX, 0.5-µm df | osha.gov |

| Detector | Flame Ionization Detector (FID) | dnacih.comosha.gov |

| Reliable Quantitation Limit | 1.32 µg per sample | osha.gov |

To investigate the biological relevance of volatile compounds, Gas Chromatography can be coupled with an Electroantennographic Detector (GC-EAD). This specialized technique measures the response of an insect's antenna to compounds as they elute from the GC column, identifying which chemicals are biologically active.

A study utilizing GC-EAD was performed on 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), a close structural analog of the dibenzoate ester. nih.gov This analysis successfully identified a specific stereoisomer, (3R)-TXIB, as the biologically active compound for a particular insect species, while the (3S)-TXIB enantiomer showed no activity. nih.gov This research highlights the capability of GC-EAD to discern the biological activity of specific stereoisomers within a racemic mixture. nih.gov This methodology is directly applicable for screening this compound for potential pheromonal or other semiochemical activities in various organisms.

For unambiguous identification and analysis of trace amounts of a compound, high-resolution capillary gas chromatography coupled with mass spectrometry (HRGC-MS) is the method of choice. This technique combines the excellent separation capabilities of a capillary GC column with the definitive identification power of a mass spectrometer.

HRGC-MS has been used to detect related compounds, such as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, in food samples packed in polypropylene. atamanchemicals.comresearchgate.net In another study, comprehensive two-dimensional gas chromatography (GC×GC) with a time-of-flight mass spectrometer (TOF-MS) tentatively identified 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) in extracts from food packaging plastic film. chromatographyonline.com The high mass accuracy of these techniques allows for the confident identification of compounds in complex matrices based on their mass-to-charge ratio and fragmentation patterns. chromatographyonline.com This makes HRGC-MS an indispensable tool for trace analysis and confirmation of this compound in environmental or food-contact material migration studies. researchgate.netchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that are non-volatile or thermally labile.

The separation and analysis of this compound can be effectively achieved using a reverse-phase (RP) HPLC method. sielc.com This technique separates compounds based on their hydrophobicity. In a typical setup for this compound, a C18 or similar non-polar stationary phase is used with a polar mobile phase. sielc.comsielc.com

A published method details the analysis on a Newcrom R1 column, which is a reverse-phase column noted for its low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), formic acid is substituted for phosphoric acid. sielc.com This HPLC method is versatile, scalable for preparative separations to isolate impurities, and suitable for pharmacokinetic studies. sielc.comsielc.com

Table 2: Reverse Phase HPLC Method Parameters for this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 (or similar reverse-phase column) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Applications | Compound Separation, Impurity Isolation, Pharmacokinetics | sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid analysis of plasticizers, including this compound. neliti.comijrpr.com By utilizing columns with particle sizes less than 2 μm, UPLC systems can achieve significantly faster separations and higher resolution compared to traditional High-Performance Liquid Chromatography (HPLC). neliti.comijrpr.com This enhanced performance is governed by the van Deemter equation, which relates the efficiency of a chromatographic separation to the particle size of the stationary phase and the flow rate of the mobile phase. neliti.com

The primary advantages of UPLC include reduced analysis times, often up to nine times shorter than conventional HPLC, and decreased solvent consumption. neliti.com For the analysis of polymer additives, a UPLC method can separate a mixture of 25 common additives, including plasticizers, in as little as 3.5 minutes. This rapid analysis is invaluable for high-throughput screening and quality control applications. oup.com

A typical UPLC system for the analysis of this compound would employ a reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile and water. sielc.comsielc.com For applications requiring mass spectrometry detection, a volatile acid like formic acid is often used in the mobile phase instead of phosphoric acid. sielc.comsielc.com The use of smaller 3 µm particle columns is also available for fast UPLC applications. sielc.com The high pressure capabilities of UPLC systems, which can exceed 1000 bar, allow for the use of these smaller particles while maintaining optimal flow rates. neliti.com

Table 1: Comparison of UPLC and HPLC for Plasticizer Analysis

| Feature | Ultra-Performance Liquid Chromatography (UPLC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Particle Size | < 2 μm | 3-5 μm |

| Analysis Time | Significantly shorter (e.g., 3.5 minutes for 25 additives) | Longer (e.g., 20-40 minutes) |

| Resolution | Higher | Standard |

| Sensitivity | Higher | Standard |

| System Pressure | High (up to 100 MPa or 1000 bar) neliti.com | Lower (typically up to 400 bar) neliti.com |

| Solvent Consumption | Lower | Higher |

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. thieme-connect.de Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. mdpi.com

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its identification and quantification. irbnet.de When coupled with a chromatographic separation technique like GC or LC, MS provides a powerful analytical system for complex mixtures. irbnet.de

For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. Electron Ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound. nist.gov The mass spectrum of the parent diol, 2,2,4-trimethyl-1,3-pentanediol, is available in the NIST Mass Spectrometry Data Center. nih.govnist.gov

For less volatile compounds or for analyses requiring softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred. irbnet.de Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used. irbnet.de APCI, in particular, has been shown to be effective for the analysis of a broad range of plasticizers, providing mass spectra with low and specific fragmentation. irbnet.de Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 2: Key Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Technique | Key Fragments (m/z) |

|---|---|---|---|---|

| 2,2,4-Trimethyl-1,3-pentanediol | C₈H₁₈O₂ | 146.23 | EI | Data available in NIST library nih.govnist.gov |

Sampling and Pre-concentration Techniques for Environmental Matrices

The collection of this compound from air is typically achieved through active sampling using adsorbent tubes. sensidyne.com These tubes are packed with a solid sorbent material that traps the target analyte as air is drawn through the tube by a pump. sensidyne.com The choice of sorbent is critical and depends on the physical and chemical properties of the analyte.

Chromosorb 106 , a porous polymer sorbent, is a suitable choice for trapping a range of volatile and semi-volatile organic compounds, including plasticizers. skcltd.comcamsco.com It is a hydrophobic sorbent and is effective for low-boiling hydrocarbons and volatile oxygenated compounds. skcltd.com Studies have shown good retention efficiency and storage stability for related compounds on Chromosorb 106 tubes. osha.gov

Activated charcoal is another widely used sorbent, particularly for non-polar organic vapors. airsamplingsolutions.comskcltd.com It has a high surface area, making it effective for a broad range of compounds. skcltd.com For some plasticizers, charcoal tubes have been demonstrated to be a viable alternative to Chromosorb 106. osha.gov Sorbent tubes are often designed with two sections: a primary collection section and a smaller backup section to detect any breakthrough of the analyte. catechzone.comzefon.com

Table 3: Characteristics of Adsorbent Materials for Air Sampling

| Adsorbent | Target Analytes | Properties |

|---|---|---|

| Chromosorb 106 | Low-boiling hydrocarbons, volatile oxygenated compounds, plasticizers skcltd.com | Porous polymer, hydrophobic skcltd.com |

| Activated Charcoal | Broad range of non-polar organic vapors airsamplingsolutions.comskcltd.com | High surface area skcltd.com |

After sample collection, the trapped analytes must be extracted from the adsorbent material for analysis. The choice of extraction solvent is crucial for achieving high and reproducible recovery.

Carbon disulfide (CS₂) is a common solvent for the extraction of organic compounds from charcoal and other sorbents. osha.gov It is effective for a wide range of analytes and is compatible with gas chromatography. osha.gov For the extraction of a related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, from Chromosorb 106, carbon disulfide was found to have an extraction efficiency of 100.1%. osha.gov However, for charcoal tubes, the extraction efficiency with pure carbon disulfide can be non-linear depending on the analyte loading. osha.gov The addition of a modifier, such as dimethyl formamide (B127407) (e.g., 99:1 carbon disulfide:dimethyl formamide), can improve the extraction efficiency and linearity. osha.gov

Mixtures of solvents, such as hexane and acetone , are also used in extraction methods like accelerated solvent extraction (ASE). thermofisher.com The optimization of extraction parameters, including solvent composition, temperature, and pressure, is essential to ensure complete and efficient recovery of the target analyte from the sample matrix. thermofisher.com For instance, supercritical fluid extraction (SFE) with carbon dioxide has also been explored for extracting plasticizers from PVC, with efficiencies greater than 98% being achieved under optimized conditions. nih.gov

The efficiency of the extraction process is typically validated by analyzing spiked samples and, in some cases, by re-extracting the sample to ensure no significant amount of the analyte remains. thermofisher.com

Biological Interactions and Mechanistic Toxicological Research Excluding Safety Profiles

Metabolic Transformation Pathways within Biological Systems

Upon absorption into a biological system, diesters like 2,2,4-trimethyl-1,3-pentanediol (B51712) dibenzoate are expected to undergo metabolic transformations. Studies on structurally similar compounds, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB), indicate that they are rapidly absorbed, metabolized, and eliminated in rats. europa.eu The metabolic pathway for the dibenzoate ester is anticipated to follow a similar course, beginning with the cleavage of its ester bonds.

The primary step in the metabolism of 2,2,4-trimethyl-1,3-pentanediol dibenzoate is the hydrolysis of its two ester bonds. This enzymatic process, likely mediated by carboxylesterases, cleaves the molecule into its constituent parts: two molecules of benzoic acid and the core diol, 2,2,4-trimethyl-1,3-pentanediol (TMPD). This pathway is supported by research on the related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), which is known to be metabolized rapidly by hydrolysis. researchgate.net Animal studies on both the monoisobutyrate (TMPD-MB) and diisobutyrate (TMPD-DB) esters confirm the formation of TMPD as a major metabolite found in urine. nih.gov

Following hydrolysis, the primary metabolite, 2,2,4-trimethyl-1,3-pentanediol (TMPD), undergoes further biotransformation. A significant pathway for the elimination of TMPD is through conjugation, particularly with glucuronic acid. europa.eu This process, known as glucuronidation, increases the water solubility of the metabolite, facilitating its excretion from the body. In addition to direct conjugation, the parent diol can also be oxidized. europa.eu For instance, studies on related isobutyrate esters showed the formation of 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) as another major urinary metabolite, indicating that oxidation is a key secondary metabolic step. nih.gov These oxidized products can then also be conjugated before elimination. europa.eu

Table 1: Key Metabolites of 2,2,4-Trimethyl-1,3-Pentanediol Esters

| Precursor Compound | Primary Metabolic Step | Key Metabolites | Secondary Metabolic Step |

| This compound | Hydrolysis | 2,2,4-Trimethyl-1,3-pentanediol (TMPD) | Oxidation, Glucuronidation europa.eu |

| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | Hydrolysis | 2,2,4-Trimethyl-1,3-pentanediol (TMPD) nih.gov | Oxidation (to HTMV), Glucuronidation europa.eunih.gov |

| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | Hydrolysis | 2,2,4-Trimethyl-1,3-pentanediol (TMPD) nih.gov | Oxidation (to HTMV), Glucuronidation europa.eunih.gov |

Interaction with Biological Receptors and Proteins

Beyond its metabolism, the potential for this compound to interact with specific biological macromolecules is a key area of toxicological research. Of particular interest is its interaction with proteins involved in the endocrine system.

Sex hormone-binding globulin (SHBG) is a crucial glycoprotein (B1211001) that binds to and transports sex hormones like androgens and estrogens in the blood, regulating their availability to target tissues. nih.govwikipedia.org Structural binding studies have been conducted on 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TPIB), a compound structurally analogous to the dibenzoate ester. nih.gov These studies revealed that TPIB is capable of binding within the ligand-binding pocket of human SHBG. nih.gov This pocket is the same site where endogenous steroid hormones bind. nih.gov The ability of a non-steroidal compound to occupy this binding site suggests a potential for competitive displacement of natural hormones. nih.govnih.gov

The binding of xenobiotics like TPIB to SHBG has significant implications for the maintenance of endocrine homeostasis. nih.gov By occupying the binding sites on SHBG, such compounds can displace endogenous sex steroids, such as testosterone. nih.gov This displacement would increase the concentration of "free" hormones in circulation, making them more available to interact with their respective receptors in target tissues. nih.gov The structural binding results from the TPIB study suggest that this alternate plasticizer may interfere with the normal steroid-binding function of SHBG, potentially leading to a dysregulation of sex steroid balance. nih.gov This mechanism is a key concern when evaluating the potential for endocrine-disrupting activity. nih.govmdpi.com

Table 2: Summary of Binding Interaction with SHBG

| Compound Studied | Target Protein | Binding Site | Finding | Potential Implication |

| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TPIB) | Human Sex Hormone-Binding Globulin (SHBG) | Ligand-binding pocket | TPIB binds in the steroid-binding pocket. nih.gov | Interference in steroid binding and potential disruption of sex steroid homeostasis. nih.gov |

Biochemical Responses and Cellular Mechanisms (e.g., Enzyme Induction)

Exposure to foreign compounds can trigger various biochemical and cellular responses as the body attempts to metabolize and eliminate them. Research on a closely related compound, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), provides insight into these mechanisms. In a repeated-dose toxicity study in rats, administration of TMPD-MIB led to a biologically and statistically significant increase in liver weights. europa.eu This change was accompanied by a high incidence of centrilobular hepatocytomegaly, which is an enlargement of liver cells in a specific region of the liver lobule. europa.eu Such an effect on the liver is often considered an adaptive response, potentially linked to the induction of metabolic enzymes required to process the substance. europa.eu

Chemo-sensory and Olfactory Perception Mechanisms

The interaction of chemical compounds with the sensory systems of organisms is a critical area of toxicological research. This section explores the perception of this compound at the chemical-sensory interface.

A comprehensive search of scientific literature reveals a lack of available data specifically investigating the detection thresholds (both olfactory and gustatory) for this compound in any biological system. Similarly, there are no published studies dedicated to assessing its potential as a sensory irritant. While research exists on the sensory irritation of various industrial chemicals, and methods for such assessments are established, this compound has not been a specific subject of these investigations.

Behavioral Ecotoxicology (e.g., Oviposition Deterrent Properties in Insects)

Behavioral ecotoxicology examines how chemical contaminants can alter the behavior of organisms, which can have significant ecological consequences. One such behavior is oviposition (egg-laying) in insects, where chemical cues can act as attractants or deterrents.

A review of existing research indicates that there are no specific studies on the behavioral ecotoxicology of this compound. In particular, its potential to act as an oviposition deterrent in any insect species has not been documented in the scientific literature. While other benzoate (B1203000) esters, such as methyl benzoate, have been investigated for such properties, these findings cannot be extrapolated to this compound without direct experimental evidence.

Research Gaps and Future Directions in 2,2,4 Trimethyl 1,3 Pentanediol Dibenzoate Studies

Development of Novel and More Sustainable Synthetic Routes

Current synthesis of 2,2,4-Trimethyl-1,3-pentanediol (B51712) dibenzoate and its analogues often relies on established chemical pathways. One known method involves the transesterification of 2,2,4-trimethyl-1,3-pentanediol with methyl benzoate (B1203000). prepchem.com Analogous compounds, such as the diisobutyrate ester, are synthesized from isobutyraldehyde (B47883) or through the acid-catalyzed cleavage and esterification of 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct of other industrial processes. google.compatsnap.com

However, there is a notable lack of research into greener and more sustainable synthetic methodologies. Future research should prioritize the development of processes that improve atom economy, reduce waste, and utilize renewable resources.

Key Research Directions:

Biocatalysis: Investigating the use of enzymes, such as lipases, for the esterification of 2,2,4-trimethyl-1,3-pentanediol. This could lead to higher selectivity, milder reaction conditions, and a reduction in hazardous waste.

Renewable Feedstocks: Exploring the synthesis of the pentanediol (B8720305) precursor from bio-based sources instead of petroleum-derived isobutyraldehyde.

Continuous Flow Chemistry: Developing continuous manufacturing processes to enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch reactors.

Novel Catalysts: Designing and screening for non-toxic, recyclable catalysts to replace traditional acid catalysts like p-toluenesulfonic acid, which can be corrosive and difficult to separate from the final product. google.com

Table 1: Comparison of Current and Proposed Synthetic Approaches

| Parameter | Current Methods (e.g., Transesterification) | Future Sustainable Methods |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., isobutyraldehyde, methyl benzoate) prepchem.compatsnap.com | Bio-based, renewable feedstocks |

| Catalysts | Strong mineral or organic acids (e.g., p-toluenesulfonic acid) google.com | Enzymes (e.g., lipases), recyclable solid-acid catalysts |

| Reaction Conditions | High temperatures (120-150 °C) google.com | Milder, near-ambient temperatures and pressures |

| Process Type | Batch processing | Continuous flow processing |

| Byproducts/Waste | Acidic waste streams, separation residues | Biodegradable waste, minimal byproducts (high atom economy) |

Advanced Material Science Applications with Enhanced Performance Attributes

2,2,4-Trimethyl-1,3-pentanediol dibenzoate is primarily used as a high-solvating, non-phthalate plasticizer in a variety of polymer systems. ataman-chemicals.com Its applications include improving the flexibility and processability of PVC, polyurethane resins, adhesives, and coatings. ataman-chemicals.comechemi.com It is recognized as a viable alternative to traditional phthalate (B1215562) plasticizers. patsnap.comataman-chemicals.com

Despite its established use, the full potential of this compound in advanced materials remains underexplored. Research has been limited to conventional applications, and there is a significant opportunity to investigate its utility in creating materials with specialized and enhanced properties.

Key Research Directions:

High-Performance Polymers: Evaluating its role as a plasticizer or modifier in high-performance polymers such as fluoropolymers or specialty elastomers to enhance properties like thermal stability, chemical resistance, or low-temperature flexibility.

Smart Materials: Investigating its incorporation into stimuli-responsive polymers, where it could modulate the response to external triggers like temperature, light, or pH.

Optical Applications: Assessing its use in optical-grade polymers and coatings, given that related dibenzoate plasticizers are used to achieve high transparency.

Biomedical Polymers: Exploring its potential use in biocompatible and biodegradable polymers for medical devices or drug delivery systems, following comprehensive toxicological evaluation.

Table 2: Current and Potential Future Applications in Material Science

| Application Area | Current Use | Potential Future Use |

|---|---|---|

| Plastics | General plasticizer for PVC, vinyl flooring patsnap.comataman-chemicals.com | Modifier for engineering plastics, bioplastics |

| Coatings & Inks | Coalescing agent, plasticizer in inks and coatings ataman-chemicals.comatamankimya.com | Component in functional coatings (e.g., anti-fouling, self-healing) |

| Adhesives & Sealants | Viscosity and flexibility modifier ataman-chemicals.com | Formulations for high-stress or extreme environment applications |

| Advanced Materials | Limited/Unexplored | Component in smart polymers, optical films, and biomedical composites |

Comprehensive Environmental Transport and Transformation Modeling

There is a significant lack of specific data on the environmental fate, transport, and degradation of this compound. While general principles of chemical fate modeling are well-established, their application to this specific compound is absent from the public literature. researchgate.netservice.gov.uk Understanding its behavior in soil, water, and air is crucial for a complete environmental risk assessment, especially as its use as a phthalate replacement grows.

Key Research Directions:

Biodegradation Studies: Conducting standardized aerobic and anaerobic biodegradation tests to determine its persistence in various environmental compartments (water, soil, sediment).

Sorption and Leaching: Measuring key physicochemical parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) to predict its mobility and potential for groundwater contamination.

Hydrolysis and Photolysis: Determining the rates of abiotic degradation through hydrolysis at different pH levels and direct or indirect photolysis in aquatic environments and the atmosphere.

Bioaccumulation Potential: Assessing its octanol-water partition coefficient (Kow) and conducting studies to determine its potential to accumulate in aquatic organisms.

Integrated Modeling: Developing a comprehensive multimedia fate model that integrates all experimental data to predict the compound's distribution and concentration in the environment.

Table 3: Key Parameters for Environmental Fate Modeling

| Process | Key Parameter to Determine | Significance |

|---|---|---|

| Biodegradation | Half-life in soil, water, and sediment | Indicates environmental persistence |

| Sorption | Soil Organic Carbon-Water Partition Coefficient (Koc) | Predicts mobility in soil and sediment |

| Hydrolysis | Rate constant as a function of pH | Defines stability in aquatic environments |

| Bioaccumulation | Bioconcentration Factor (BCF) | Assesses potential to concentrate in living organisms |

| Atmospheric Fate | Vapor pressure, atmospheric degradation rate | Determines potential for long-range transport |

Deeper Elucidation of Biological Interaction Mechanisms

Toxicological data on this compound is sparse. While its analogue, the diisobutyrate ester, has undergone some toxicological screening, detailed mechanistic studies are lacking for the dibenzoate. osha.govnih.gov The compound is listed in the EPA's ToxCast and Tox21 screening programs, indicating a recognized need for further data. contaminantdb.ca As a replacement for phthalates, which are known for their endocrine-disrupting potential, a thorough investigation into the biological interactions of this compound at the molecular level is imperative.

Key Research Directions:

Receptor Binding Assays: Screening for binding affinity and activity at key nuclear receptors, including estrogen, androgen, and thyroid hormone receptors, to assess endocrine disruption potential.

Metabolomics and Toxicokinetics: Identifying the metabolic pathways of the compound in vivo, characterizing its metabolites, and determining its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro Systems Biology: Utilizing high-throughput screening and -omics technologies (genomics, proteomics) with relevant cell lines to identify cellular pathways affected by exposure.

Developmental and Reproductive Toxicity: Conducting comprehensive studies to ensure the absence of adverse effects on developmental and reproductive health, which is a key concern for phthalate alternatives.

Standardization and Development of New Analytical Techniques

While analytical methods exist for related compounds, such as the OSHA method for the diisobutyrate analogue using gas chromatography with flame ionization detection (GC-FID), these methods may not be sufficient for all applications. osha.gov The existing method for the analogue is noted as only partially validated, highlighting a need for more robust techniques. osha.gov The development of standardized, highly sensitive, and selective analytical methods is essential for monitoring the compound in complex matrices like food, environmental samples, and biological tissues.

Key Research Directions:

Advanced Chromatographic Methods: Developing and validating methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) for ultra-trace quantification and unambiguous identification.

Matrix-Specific Sample Preparation: Optimizing sample extraction and clean-up procedures (e.g., solid-phase extraction, QuEChERS) for challenging matrices to improve accuracy and reduce matrix effects.

Certified Reference Materials: Producing certified reference materials to ensure quality control and inter-laboratory comparability of analytical results.